molecular formula C6H12O6 B12060491 D-Glucose-12C6

D-Glucose-12C6

Cat. No.: B12060491
M. Wt: 180.09 g/mol
InChI Key: WQZGKKKJIJFFOK-DXVIFZLFSA-N
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Description

D-Glucose-12C6 (CAS: 492-62-6) is a 13C-depleted isotopologue of D-glucose, with 99.5 atom % 12C purity . It shares the core molecular formula (C₆H₁₂O₆) and stereochemistry of natural glucose but is enriched in the lighter carbon isotope (¹²C), making it valuable for studies requiring reduced interference from natural ¹³C (~1.1% abundance). Key properties include:

  • Molecular weight: 180.16 g/mol (vs. 180.16 for unlabeled glucose)
  • Melting point: 153–158°C
  • Optical rotation: [α]²⁵/D +52.0° (in H₂O with trace NH₄OH)
  • Storage: Classified as a combustible solid (WGK 3) .

Its primary applications include metabolic control studies, isotopic dilution experiments, and as a reference standard in mass spectrometry to minimize ¹³C background noise .

Properties

Molecular Formula

C6H12O6

Molecular Weight

180.09 g/mol

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxy(112C)methyl)(2,3,4,5,6-12C5)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+0,2+0,3+0,4+0,5+0,6+0

InChI Key

WQZGKKKJIJFFOK-DXVIFZLFSA-N

Isomeric SMILES

[12CH2]([12C@@H]1[12C@H]([12C@@H]([12C@H]([12CH](O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-12C6 involves the synthesis of glucose with carbon-12 isotopes. The process typically starts with the selection of a suitable carbon-12 source, followed by a series of chemical reactions to incorporate the isotope into the glucose molecule. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure high isotopic purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques to achieve high yields and purity. The process may include fermentation, chemical synthesis, and purification steps. The final product is often crystallized and packaged for use in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: D-Glucose-12C6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.

    Reduction: It can be reduced to form sorbitol.

    Substitution: Hydroxyl groups in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include nitric acid and bromine water.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Acetic anhydride for acetylation, or methyl iodide for methylation.

Major Products:

    Oxidation: Gluconic acid, glucuronic acid.

    Reduction: Sorbitol.

    Substitution: Acetylated glucose, methylated glucose.

Scientific Research Applications

Chemistry: D-Glucose-12C6 is used as a tracer in metabolic studies to understand glucose metabolism and pathways.

Biology: It is employed in studies involving cellular respiration and energy production.

Medicine: this compound is used in diagnostic imaging and as a reference standard in various assays.

Industry: It is utilized in the production of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

D-Glucose-12C6 exerts its effects by participating in metabolic pathways similar to regular glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or other metabolic pathways. The labeled carbon atoms allow researchers to track the metabolic fate of glucose in various biological systems.

Comparison with Similar Compounds

Isotopically Labeled Glucose Derivatives

¹³C-Labeled Glucose
Property D-Glucose-12C6 D-Glucose-13C6 D-Glucose-1-¹³C
Isotopic purity 99.5% ¹²C ≥99% ¹³C 98–99% ¹³C at C1
Molecular weight 180.16 186.11 181.16
Key applications Control for ¹³C background Metabolic flux analysis NMR tracing of glycolysis
Safety WGK 3 Not classified Non-hazardous

Notes:

  • D-Glucose-13C6 (CAS: 110187-42-3) is uniformly labeled, enabling whole-molecule tracking in metabolic studies .
  • D-Glucose-1-¹³C (CAS: 50-99-7) targets early glycolysis, as C1 is lost in the conversion to pyruvate .
Position-Specific ¹³C-Labeled Glucose
Compound Labeled Positions Applications
D-[1,2-¹³C₂]Glucose C1, C2 Early glycolysis pathways
D-[5,6-¹³C₂]Glucose C5, C6 Late glycolysis and pentose phosphate
L-Glucose-1,2-¹³C₂ C1, C2 (L-form) Non-metabolizable tracer for gut studies

Key Insight : Positional labeling allows precise tracking of carbon fate in metabolic networks. For example, D-[5,6-¹³C₂]Glucose highlights the pentose phosphate pathway due to C5–C6 retention .

Deuterated Glucose
Compound Labeling Molecular Weight Applications
D-Glucose-1-C-d ²H at C1 181.16 Kinetic isotope effect studies
D-Glucose-13C6,d7 ¹³C6 + ²H7 193.127 Dual isotopic tracing

Note: Deuterated forms introduce kinetic isotope effects, slowing specific enzymatic steps (e.g., hexokinase activity at C1) .

Structural Analogues and Derivatives

L-Glucose
  • Optical isomer of D-glucose (non-metabolizable in humans).
  • Application : Used in studies of intestinal absorption without affecting blood sugar levels .
D-Glucose-6-sulfate
  • Modification : Sulfate group at C6 (CAS: 3458-06-8).
  • Molecular formula : C₆H₁₂O₈S .
  • Application: Mimics glycosaminoglycans in biochemical assays .

Physicochemical Comparison

Property This compound D-Glucose-13C6 D-Glucose-1-C-d
Melting point (°C) 153–158 150–152 Not reported
LogP -2.9 -2.9 -2.9 (estimated)
Hydrogen bond donors 5 5 5

Note: Isotopic substitution minimally affects physical properties but significantly alters mass spectrometry profiles and NMR chemical shifts .

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